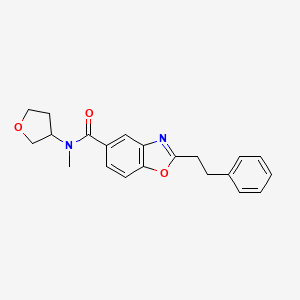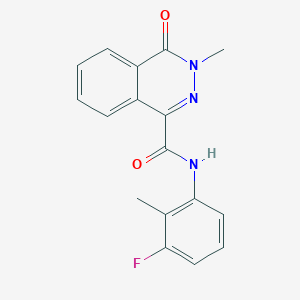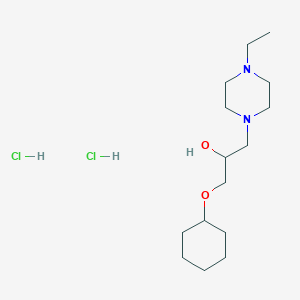
N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide, also known as BPQ, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. BPQ belongs to the class of quinoline derivatives, which have been shown to possess a range of biological activities such as antimicrobial, antifungal, and antitumor properties. In
科学的研究の応用
N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. One of the major research areas is the development of new drugs for the treatment of cancer. N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to possess potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
作用機序
The exact mechanism of action of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood. However, it is believed that N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to decrease the expression of genes involved in angiogenesis, the process by which new blood vessels are formed to support tumor growth. In vivo studies have shown that N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide can inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized on a large scale. In addition, N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to possess potent antitumor activity against a range of cancer cell lines, making it a promising candidate for the development of new cancer drugs. However, there are also limitations to the use of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide in lab experiments. For example, the exact mechanism of action of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood, which makes it difficult to optimize its use in drug development.
将来の方向性
There are several future directions for research on N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide. One area of interest is the development of new drugs that target the activity of topoisomerase II, which is inhibited by N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide. In addition, further studies are needed to elucidate the exact mechanism of action of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide and to optimize its use in cancer treatment. Finally, there is a need for more studies on the safety and toxicity of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide, particularly in animal models.
合成法
The synthesis of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide involves the reaction of 2-bromobenzoic acid with 2-aminobenzophenone in the presence of phosphorus oxychloride. The resulting intermediate is then treated with ammonium hydroxide to produce N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide. The synthesis of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide is relatively straightforward and can be carried out on a large scale.
特性
IUPAC Name |
N-(2-bromophenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O/c23-18-11-5-7-13-20(18)25-22(26)17-14-21(15-8-2-1-3-9-15)24-19-12-6-4-10-16(17)19/h1-14H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMMOKJHPBHUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-phenylquinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6135169.png)

![2-methyl-4-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6135181.png)
![6-amino-3-(3,4-dichlorophenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6135191.png)
![4-[1-(3-pyridinylmethyl)-3-piperidinyl]morpholine](/img/structure/B6135192.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6135202.png)
![4-{[(4-phenyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B6135205.png)
![1-{[7-fluoro-2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-3-carbonitrile](/img/structure/B6135211.png)
![2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6135221.png)
![1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6135233.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6135234.png)

